molecular formula C13H19NO6 B1406470 tert-Butyl (2,5-dioxopyrrolidin-1-yl) glutarate CAS No. 255382-26-4

tert-Butyl (2,5-dioxopyrrolidin-1-yl) glutarate

Cat. No.: B1406470
CAS No.: 255382-26-4
M. Wt: 285.29 g/mol
InChI Key: MPTMSSKYCONMHJ-UHFFFAOYSA-N
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Description

Tert-Butyl (2,5-dioxopyrrolidin-1-yl) glutarate is an organic compound with the molecular formula C13H19NO6 and a molecular weight of 285.29 g/mol. This compound is used primarily in scientific research, particularly in the fields of chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2,5-dioxopyrrolidin-1-yl) glutarate involves the reaction of glutaric anhydride with tert-butyl (2,5-dioxopyrrolidin-1-yl) carbonate under controlled conditions . The reaction typically requires an inert atmosphere and low temperatures to ensure the stability of the intermediate products .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to maintain consistent reaction conditions and improve yield .

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl (2,5-dioxopyrrolidin-1-yl) glutarate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Substitution reactions often involve the replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The reactions typically require specific conditions, such as controlled temperatures and inert atmospheres, to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines .

Scientific Research Applications

Tert-Butyl (2,5-dioxopyrrolidin-1-yl) glutarate is used in various scientific research applications, including:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein modification.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (2,5-dioxopyrrolidin-1-yl) glutarate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Tert-Butyl (2,5-dioxopyrrolidin-1-yl) carbonate: This compound is structurally similar and used in similar applications.

    Tert-Butyl (2,5-dioxopyrrol-1-yl) carbonate: Another related compound with comparable properties and uses.

Uniqueness

Tert-Butyl (2,5-dioxopyrrolidin-1-yl) glutarate is unique due to its specific molecular structure, which allows it to participate in a wide range of chemical reactions and applications. Its versatility makes it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

1-O-tert-butyl 5-O-(2,5-dioxopyrrolidin-1-yl) pentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO6/c1-13(2,3)19-11(17)5-4-6-12(18)20-14-9(15)7-8-10(14)16/h4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPTMSSKYCONMHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901170405
Record name 1-(1,1-Dimethylethyl) 5-(2,5-dioxo-1-pyrrolidinyl) pentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901170405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

255382-26-4
Record name 1-(1,1-Dimethylethyl) 5-(2,5-dioxo-1-pyrrolidinyl) pentanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=255382-26-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,1-Dimethylethyl) 5-(2,5-dioxo-1-pyrrolidinyl) pentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901170405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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